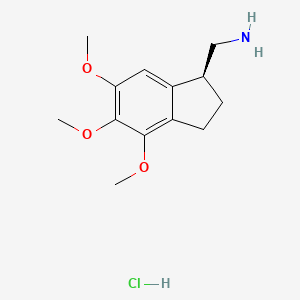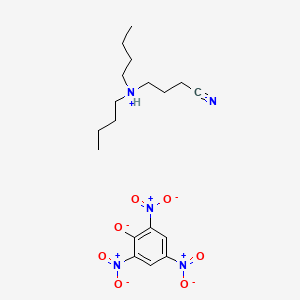
Butyronitrile, 4-(dibutylamino)-, picrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyronitrile, 4-(dibutylamino)-, picrate is a chemical compound with the molecular formula C18H27N5O7 It is a derivative of butyronitrile, where the butyronitrile is substituted with a dibutylamino group and further complexed with picrate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyronitrile, 4-(dibutylamino)-, picrate typically involves the reaction of 4-(dibutylamino)butyronitrile with picric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{4-(dibutylamino)butyronitrile} + \text{picric acid} \rightarrow \text{this compound} ]
The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate the production demands, ensuring consistency in product quality and yield. The use of advanced equipment and techniques helps in maintaining the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Butyronitrile, 4-(dibutylamino)-, picrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.
Substitution: The dibutylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitrile oxides, while reduction can produce amines or other reduced derivatives.
Applications De Recherche Scientifique
Butyronitrile, 4-(dibutylamino)-, picrate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including its role as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Butyronitrile, 4-(dibutylamino)-, picrate involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through binding to specific receptors or enzymes, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyronitrile: A simpler nitrile compound with the formula C4H7N.
4-(dibutylamino)butyronitrile: The parent compound without the picrate complex.
Picric acid: An aromatic compound with the formula C6H3N3O7, known for its explosive properties.
Uniqueness
Butyronitrile, 4-(dibutylamino)-, picrate is unique due to the combination of the dibutylamino group and the picrate complex, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry, where such properties are desired.
Propriétés
Numéro CAS |
73747-28-1 |
|---|---|
Formule moléculaire |
C18H27N5O7 |
Poids moléculaire |
425.4 g/mol |
Nom IUPAC |
dibutyl(3-cyanopropyl)azanium;2,4,6-trinitrophenolate |
InChI |
InChI=1S/C12H24N2.C6H3N3O7/c1-3-5-10-14(11-6-4-2)12-8-7-9-13;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-8,10-12H2,1-2H3;1-2,10H |
Clé InChI |
CHLOOOFCNOZETE-UHFFFAOYSA-N |
SMILES canonique |
CCCC[NH+](CCCC)CCCC#N.C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1H-Benzimidazolium, 5-chloro-3-ethyl-2-methyl-1-[3-(triethylammonio)propyl]-, bis(ethyl sulfate)](/img/structure/B13768518.png)
![Propanenitrile, 3,3'-[(phenylimino)bis(2,1-ethanediyloxy)]bis-](/img/structure/B13768523.png)
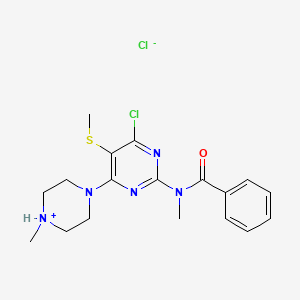

![3-Pyridinecarbonitrile, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-2-[[3-(4-hydroxybutoxy)propyl]amino]-4-methyl-](/img/structure/B13768532.png)

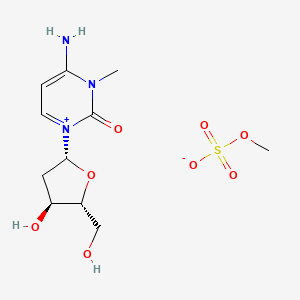

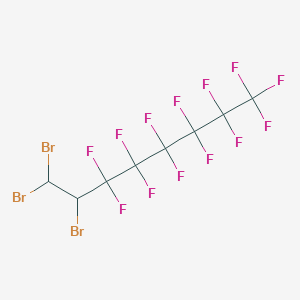
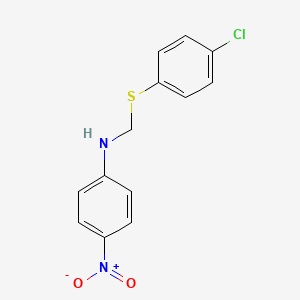
![Methanesulfonic acid, [(3-chloro-2-methylphenyl)amino]-, monosodium salt](/img/structure/B13768574.png)
